molecular formula C13H12BrClN2O2 B14858385 2-Amino-2-(6-(4-bromophenyl)pyridin-3-YL)acetic acid hydrochloride

2-Amino-2-(6-(4-bromophenyl)pyridin-3-YL)acetic acid hydrochloride

Cat. No.: B14858385
M. Wt: 343.60 g/mol
InChI Key: BLLOJNCBQVWIIV-UHFFFAOYSA-N
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Description

2-Amino-2-(6-(4-bromophenyl)pyridin-3-YL)acetic acid hydrochloride is a chemical compound that features a pyridine ring substituted with a 4-bromophenyl group and an amino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(6-(4-bromophenyl)pyridin-3-YL)acetic acid hydrochloride typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This can include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(6-(4-bromophenyl)pyridin-3-YL)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

2-Amino-2-(6-(4-bromophenyl)pyridin-3-YL)acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(6-(4-bromophenyl)pyridin-3-YL)acetic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(4-bromophenyl)thiazole: Shares the 4-bromophenyl group but has a thiazole ring instead of a pyridine ring.

    4-Bromophenylacetic acid: Contains the 4-bromophenyl group but lacks the amino and pyridine functionalities.

Uniqueness

2-Amino-2-(6-(4-bromophenyl)pyridin-3-YL)acetic acid hydrochloride is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C13H12BrClN2O2

Molecular Weight

343.60 g/mol

IUPAC Name

2-amino-2-[6-(4-bromophenyl)pyridin-3-yl]acetic acid;hydrochloride

InChI

InChI=1S/C13H11BrN2O2.ClH/c14-10-4-1-8(2-5-10)11-6-3-9(7-16-11)12(15)13(17)18;/h1-7,12H,15H2,(H,17,18);1H

InChI Key

BLLOJNCBQVWIIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(C(=O)O)N)Br.Cl

Origin of Product

United States

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